molecular formula C14H10ClNO B024889 2-Acetyl-6-chlorocarbazole CAS No. 92841-22-0

2-Acetyl-6-chlorocarbazole

Cat. No. B024889
CAS RN: 92841-22-0
M. Wt: 243.69 g/mol
InChI Key: VCGYUAQMIROOQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorocarbazoles, including 2-Acetyl-6-chlorocarbazole, can be achieved enzymatically . The enzyme chloroperoxidase from Caldariomyces fumago can be used in the presence of hydrogen peroxide, bromide, and chloride ions . The synthesis results in mono-, di-, tri-, and tetra-substituted bromo- and chlorocarbazoles .


Molecular Structure Analysis

The molecular structure of 2-Acetyl-6-chlorocarbazole is characterized by the presence of a carbazole core, which is a tricyclic aromatic compound consisting of two benzene rings fused on either side of a pyrrole ring . The molecule also contains an acetyl group (CH3CO-) and a chlorine atom, which are attached to the carbazole core .


Chemical Reactions Analysis

Chlorocarbazoles, including 2-Acetyl-6-chlorocarbazole, can undergo photodegradation in water . This process proceeds by direct photolysis and follows first-order kinetics . The rate constants and half-lives vary depending on the specific chlorocarbazole and the conditions . The photodegradation mechanisms in water include dehalogenation, oxidative cleavage, hydroxylation, and hydrolysis .

Scientific Research Applications

Environmental Contaminant Removal

Chlorocarbazoles, including 2-Acetyl-6-chlorocarbazole, have been identified as new types of contaminants due to their persistence, teratogenicity, and toxicity . In environmental science, research has been conducted on the removal of chlorocarbazoles from aqueous solutions. For instance, a bimetallic nanoparticle material containing Fe/Ni has been used to remove 3-chlorocarbazole . The mechanism of cooperative adsorption and catalytic reduction of Fe/Ni to remove 3-chlorocarbazole was studied .

Photodegradation Studies

Photodegradation of chlorocarbazoles in water has been a subject of research . The photodegradation of 3-chlorocarbazole and other chlorocarbazoles proceeded by direct photolysis and followed first-order kinetics . This research is crucial in understanding the fate of these compounds in the environment.

Toxicity Studies

Chlorocarbazoles are known to possess dioxin-like toxicity . They have potentially high n-octanol-water partition coefficient (Log Kow), making them liable to bioaccumulation in terrestrial and aquatic organisms . Therefore, studying the toxicity of these compounds, including 2-Acetyl-6-chlorocarbazole, is important for environmental health.

Environmental Distribution

Research has been conducted on the environmental distribution of chlorocarbazoles . These compounds have been detected in soil, sediments, and even in surface or groundwater . Understanding their distribution can help in assessing their environmental impact.

Environmental Persistence

Chlorocarbazoles are persistent environmental contaminants . Studying their persistence in the environment can provide insights into their long-term effects and aid in the development of strategies for their management.

Bioaccumulation Studies

Due to their high Log Kow, chlorocarbazoles are prone to bioaccumulation . Research in this area can help understand the potential risks these compounds pose to wildlife and human health through the food chain.

Future Directions

Bromocarbazoles and chlorocarbazoles, including 2-Acetyl-6-chlorocarbazole, are emerging environmental contaminants . Their persistence and potential toxicity make them subjects of ongoing research . Future studies may focus on their environmental fate, potential toxicity enhancements, and the management of water pollution and contaminated sites .

Mechanism of Action

Target of Action

The primary targets of 2-Acetyl-6-chlorocarbazole are currently unknown. This compound is a derivative of carbazole, which is known to possess dioxin-like toxicity . .

Biochemical Pathways

Carbazole and its derivatives are known to be persistent environmental contaminants with dioxin-like toxicity

Result of Action

As a derivative of carbazole, it may share some of the toxic effects associated with these compounds, such as dioxin-like toxicity . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Acetyl-6-chlorocarbazole. For instance, photodegradation was estimated to proceed faster in summer than in winter, in natural water system at 50° N latitude . In the absence of light, hydrolytic degradation occurred but proceeded very slowly . These factors could potentially affect the persistence and toxicity of 2-Acetyl-6-chlorocarbazole in the environment.

properties

IUPAC Name

1-(6-chloro-9H-carbazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-8(17)9-2-4-11-12-7-10(15)3-5-13(12)16-14(11)6-9/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGYUAQMIROOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239160
Record name 2-Acetyl-6-chlorocarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-9H-carbazol-2-YL)ethanone

CAS RN

92841-22-0
Record name 2-Acetyl-6-chlorocarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetyl-6-chlorocarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ACETYL-6-CHLOROCARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4QG935E2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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